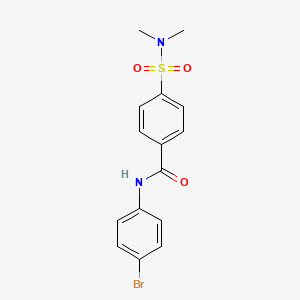

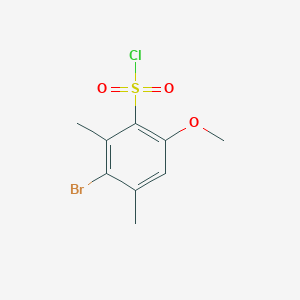

![molecular formula C9H10N2O B2478370 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 307951-52-6](/img/structure/B2478370.png)

4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It is a unique chemical provided to early discovery researchers . The empirical formula of the compound is C9H10N2O .

Molecular Structure Analysis

The molecular weight of “4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is 162.19 . The InChI code is 1S/C9H10N2O/c1-6-5-7-8(12-2)3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

“4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . The compound is sealed in dry conditions for storage .Applications De Recherche Scientifique

- Researchers have explored the potential of 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives as anticancer agents. These compounds exhibit promising cytotoxicity against cancer cells, making them valuable candidates for drug development .

- The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in designing potent FGFR inhibitors. These molecules target FGFR kinases, which play a crucial role in cell signaling and cancer progression. Researchers have synthesized derivatives of this scaffold to improve FGFR activity .

- Some 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy in reducing blood glucose levels. These compounds may find applications in managing hyperglycemia, type 1 diabetes, and related metabolic disorders .

- Due to their potential impact on blood glucose regulation, these compounds might also be relevant in preventing or treating cardiovascular diseases associated with metabolic imbalances .

- Researchers have investigated the effects of 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives on lipid metabolism. These compounds could contribute to managing lipid-related complications in diabetes .

Anticancer Agents

FGFR (Fibroblast Growth Factor Receptor) Inhibitors

Blood Glucose Regulation

Cardiovascular Diseases and Hypertension

Diabetic Dyslipidemia and Hypertriglyceridemia

Insulin Resistance and Impaired Glucose Tolerance

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the fibroblast growth factor receptor (fgfr) , which plays a crucial role in cell proliferation and differentiation.

Mode of Action

It’s suggested that similar compounds can inhibit the phosphorylation of proteins in the pi3k/akt/mtor signaling pathway .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is a key pathway affected by this compound . This pathway is crucial in controlling tumor growth, proliferation, and apoptosis. Inhibition of this pathway can lead to decreased tumor growth and increased apoptosis .

Pharmacokinetics

It’s suggested that similar compounds have high gastrointestinal absorption and are bbb permeant .

Result of Action

The compound has shown remarkable antiproliferative activities against certain cell lines . It’s suggested that it can regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .

Propriétés

IUPAC Name |

4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-7-8(12-2)3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQELQYPFADZNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole](/img/structure/B2478290.png)

![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)

![ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478297.png)

![(3,3-Difluorocyclobutyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2478298.png)

![1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B2478303.png)

![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)

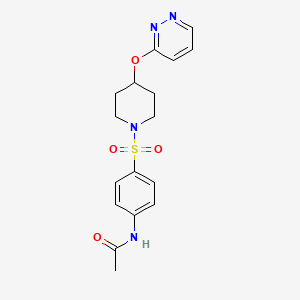

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2478306.png)

![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)